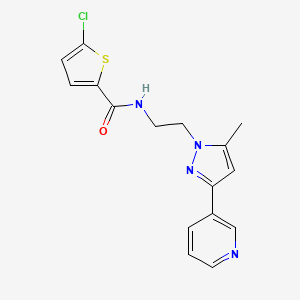
5-chloro-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C16H15ClN4OS and its molecular weight is 346.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
5-chloro-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide is a compound of interest due to its potential therapeutic applications, particularly in the fields of oncology and inflammatory diseases. This article synthesizes current research findings regarding its biological activity, including mechanisms of action, efficacy, and safety profiles.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
- Molecular Formula : C15H16ClN5OS
- Molecular Weight : 347.84 g/mol
- CAS Number : Not specified in the search results.
Research indicates that compounds with similar structures often act as selective modulators for various biological targets. For instance, pyrazole derivatives are known to interact with cyclooxygenase enzymes (COX), which play a crucial role in inflammatory processes. The compound under discussion may exhibit similar properties, potentially acting as an anti-inflammatory agent through COX inhibition.
Table 1: Comparison of Biological Activities
| Compound Name | Target Enzyme | IC50 (μM) | Activity Type |
|---|---|---|---|
| Compound A | COX-1 | 0.034 | Inhibitor |
| Compound B | COX-2 | 0.052 | Inhibitor |
| 5-chloro-N... | COX (assumed) | TBD | TBD |
Anti-inflammatory Effects
A review highlighted that pyrazole derivatives exhibit significant anti-inflammatory activities. For example, compounds with similar scaffolds have shown IC50 values ranging from 0.034 to 0.052 μM against COX enzymes, indicating strong inhibitory potential . While specific data on this compound is limited, its structural similarities suggest it may possess comparable anti-inflammatory properties.
Cytotoxicity and Cancer Research
There is emerging evidence that pyrazole derivatives can also exhibit cytotoxic effects against cancer cell lines. In vitro studies have demonstrated that certain pyrazole compounds can induce apoptosis in cancer cells through the modulation of signaling pathways such as JNK and p53 . Further studies are needed to evaluate the specific cytotoxicity of the compound .
Case Studies
In a recent study evaluating a series of pyrazole derivatives, several compounds exhibited promising results in both in vitro and in vivo models for anti-inflammatory activity. For instance, one derivative showed an edema inhibition percentage significantly higher than standard treatments like celecoxib . Although specific case studies on the compound this compound were not found, the trends in related compounds suggest potential efficacy.
Safety Profile
The safety profile of similar compounds has been assessed through acute toxicity studies. For instance, certain pyrazole derivatives demonstrated high safety margins with LD50 values exceeding 2000 mg/kg in animal models . However, comprehensive toxicity studies specifically for this compound remain necessary to establish its safety for clinical use.
Propiedades
IUPAC Name |
5-chloro-N-[2-(5-methyl-3-pyridin-3-ylpyrazol-1-yl)ethyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4OS/c1-11-9-13(12-3-2-6-18-10-12)20-21(11)8-7-19-16(22)14-4-5-15(17)23-14/h2-6,9-10H,7-8H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHCNJSBHFOFRNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)C2=CC=C(S2)Cl)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














